Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.
Ciluprevir
CAS No.: 300832-84-2
Cat. No.: VC0523773
Molecular Formula: C40H50N6O8S
Molecular Weight: 774.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 300832-84-2 |
---|---|
Molecular Formula | C40H50N6O8S |
Molecular Weight | 774.9 g/mol |
IUPAC Name | (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |
Standard InChI | InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1 |
Standard InChI Key | PJZPDFUUXKKDNB-XJTCTOBSSA-N |
Isomeric SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
Canonical SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
Appearance | Solid powder |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ciluprevir (C<sub>40</sub>H<sub>50</sub>N<sub>6</sub>O<sub>8</sub>S) features a 15-membered macrocyclic scaffold constrained by a cyclopropane ring, optimizing binding to the NS3 active site (Figure 1) . Key structural elements include:
-
P1-P3 macrocycle: Mimics the natural NS3 substrate while enhancing metabolic stability
-
Quinoline-thiazole moiety: Engages S2-S4 pockets via π-π stacking and hydrogen bonds
-
C-terminal carboxylic acid: Critical for coordinating the catalytic serine (Ser139)
The absolute stereochemistry at five chiral centers (2R,6S,13aS,14aR,16aS) is essential for potency, with enantiomers showing >100-fold reduced activity .
Physicochemical Profile
Property | Value | Source |
---|---|---|
Molecular weight | 774.93 g/mol | |
LogP | 4.1 (predicted) | |
Aqueous solubility | 0.02 mg/mL (pH 7.4) | |
Protein binding | 97–99% (albumin) | |
Metabolic stability | t<sub>1/2</sub> = 3.5h (human microsomes) |
The high lipophilicity (clogP 5.2) necessitated formulation optimizations but contributed to exceptional cell permeability .
Mechanism of Action and Antiviral Activity
NS3/4A Protease Inhibition
Ciluprevir binds the NS3 active site through a multistep process:
-
Initial docking: Quinoline-thiazole group occupies S2-S4 subsites
-
Macrocycle positioning: Cyclopropane ring induces conformational strain, optimizing fit
-
Carboxylate coordination: Forms hydrogen bonds with Ser139-His57 catalytic dyad
This non-covalent, reversible inhibition prevents cleavage of the HCV polyprotein at NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions, halting viral replication .
Genotypic and Phenotypic Potency
In vitro activity against HCV replicons:
Genotype | EC<sub>50</sub> (nM) | Fold Resistance (R155K) |
---|---|---|
1a | 1.5 | 550 |
1b | 0.66 | 320 |
2a | 80 | >1000 |
3a | 90 | >1000 |
Data compiled from |
The >50-fold reduced potency against non-genotype 1 viruses stemmed from residue variations in the NS3 S2 pocket (e.g., Arg155 in GT1 vs. Gln/Glu in GT2/3) .
Clinical Development and Discontinuation
Phase I/II Trial Outcomes
Parameter | Value (200 mg BID) | Source |
---|---|---|
Day 2 viral decline | 2.8–3.1 log<sub>10</sub> IU/mL | |
Viral rebound (Day 14) | 68% (monotherapy) | |
QTc prolongation | 8–12 ms (dose-dependent) |
Preclinical Toxicity Findings
Chronic toxicity studies in rhesus macaques (4 weeks, 100 mg/kg/day) revealed:
-
Cardiac lesions: Focal myocardial necrosis in 5/6 animals
-
Biomarkers: 3-fold increase in troponin I levels
Mechanistic studies attributed toxicity to off-target inhibition of mitochondrial alanyl-tRNA synthetase, disrupting oxidative phosphorylation .
Resistance Profile and Viral Escape
Common Resistance Mutations
Mutation | Fold Change (EC<sub>50</sub>) | Clinical Prevalence |
---|---|---|
R155K | 550 | 41% |
A156T | >1000 | 29% |
D168V | 220 | 18% |
Data from genotype 1a replicon models |
The R155K mutation introduced steric clashes with the cyclopropane ring, while A156T disrupted hydrophobic interactions in the S1 pocket .
Resistance Mitigation Strategies
-
Combination therapy: Early trials paired ciluprevir with peginterferon/ribavirin, reducing breakthrough rates from 68% to 12%
-
High genetic barrier: The requirement for double mutations (R155K+D168V) in some isolates delayed resistance emergence
Pharmacokinetics and Metabolism
Absorption and Distribution
Parameter | Value (10 mg dose) | Source |
---|---|---|
C<sub>max</sub> | 1189 ng/mL | |
T<sub>max</sub> | 2–3 h | |
AUC<sub>0-24</sub> | 9800 ng·h/mL | |
V<sub>d</sub> | 23 L/kg |
Food increased bioavailability by 2.3-fold via enhanced lymphatic transport . The extensive tissue distribution (V<sub>d</sub> >20 L/kg) correlated with observed CNS and cardiac penetration .
Metabolic Pathways
Ciluprevir undergoes CYP3A4-mediated oxidation at three sites:
-
Quinoline ring: O-demethylation (major)
-
Cyclopentyl group: Hydroxylation
Co-administration with CYP3A inhibitors (e.g., ritonavir) increased AUC by 8-fold, necessitating dose adjustments .
Legacy and Future Directions
Though discontinued, ciluprevir's development yielded critical insights:
-
Proof-of-concept for NS3-targeted DAAs
-
Structural templates for second-generation macrocyclics (e.g., glecaprevir)
-
Safety benchmarks prompting rigorous cardiac screening in DAA pipelines
Recent studies repurpose ciluprevir's scaffold for SARS-CoV-2 M<sup>pro</sup> inhibition (IC<sub>50</sub> 2.1 μM) , demonstrating enduring chemical utility.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume